molecular formula C11H10N2O4S B12473254 Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate

Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate

Cat. No.: B12473254
M. Wt: 266.28 g/mol
InChI Key: IHLSGCWBVMXZQJ-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate typically involves the reaction of substituted 2-aminobenzothiazole intermediates with various reagents. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for high yield and purity. These methods may include one-pot multicomponent reactions, microwave irradiation, and green synthesis techniques that use environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dimethylbenzimidazole
  • 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
  • 2-Methyl-1,3-benzothiazol-6-amine

Uniqueness

Dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

dimethyl 2-amino-1,3-benzothiazole-5,6-dicarboxylate

InChI

InChI=1S/C11H10N2O4S/c1-16-9(14)5-3-7-8(18-11(12)13-7)4-6(5)10(15)17-2/h3-4H,1-2H3,(H2,12,13)

InChI Key

IHLSGCWBVMXZQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1C(=O)OC)SC(=N2)N

Origin of Product

United States

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